5-Fluoro-6-methyl isatin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl isatin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methyl aniline.
Oxidation: The aniline derivative undergoes oxidation using reagents such as potassium permanganate or chromium trioxide to form the corresponding isatin derivative.
Cyclization: The intermediate product is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to controlled oxidation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methyl isatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthranilic acid derivatives.
Reduction: Reduction reactions yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxynitrite or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthranilic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted isatin derivatives.
Scientific Research Applications
5-Fluoro-6-methyl isatin has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biology: Used as a probe for detecting peroxynitrite in live cells.
Material Science: Employed in the development of fluorescent dyes and sensors.
Pharmaceutical Industry: Utilized in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl isatin involves:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Binding: The fluorine and methyl groups enhance binding affinity to target proteins, improving efficacy.
Comparison with Similar Compounds
5-Fluoroisatin: Similar structure but lacks the methyl group at the 6 position.
6-Methylisatin: Similar structure but lacks the fluorine group at the 5 position.
Isatin: The parent compound without any substitutions.
Uniqueness: 5-Fluoro-6-methyl isatin is unique due to the combined presence of both fluorine and methyl groups, which enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNTAQCZZNWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647503 | |
Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-54-8 | |
Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749240-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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